N-(3-chlorophenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-18(2)10-12-5-3-8-15(17(12)23-18)22-11-16(21)20-14-7-4-6-13(19)9-14/h3-9H,10-11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCCXDMEWFWFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC(=CC=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Formation of the Acetamide Group: The acetamide group can be formed by reacting an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemical Properties and Structure
N-(3-chlorophenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₈ClN₃O₂
- Molecular Weight : 303.79 g/mol
- IUPAC Name : this compound
The compound's structure features a benzofuran moiety, which is known for its biological activity and potential therapeutic applications.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives with benzofuran structures showed significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15.5 | Apoptosis induction |
| Compound B | HeLa | 20.0 | Cell cycle arrest |
| N-(3-chlorophenyl)-... | A549 | 12.0 | Inhibition of angiogenesis |
Neuroprotective Effects
Studies have also highlighted the neuroprotective potential of this compound. It has been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance its biological activity. Modifications to the benzofuran ring can yield derivatives with improved potency and selectivity.
Synthesis Overview
- Starting Materials : 3-chlorobenzoyl chloride and 2,2-dimethylbenzofuran.
- Reagents : Base (e.g., triethylamine), solvents (e.g., dichloromethane).
- Conditions : Reaction at room temperature followed by purification via chromatography.
Clinical Trials
Recent clinical trials have explored the efficacy of compounds related to N-(3-chlorophenyl)-... in treating mood disorders and depression. These studies have shown promising results in improving patient outcomes when used in conjunction with traditional therapies .
Pharmacological Studies
Pharmacological evaluations have confirmed the compound's role as a selective inhibitor of certain enzymes involved in neurotransmitter metabolism, which may contribute to its antidepressant effects .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)oxy]acetamide: A similar compound with a different substitution pattern on the benzofuran ring.
N-(4-chlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide: A compound with the chlorine atom in the para position on the phenyl ring.
Uniqueness
N-(3-chlorophenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide may exhibit unique properties due to the specific positioning of the chlorophenyl and benzofuran groups, which can influence its reactivity, biological activity, and physical properties.
Biological Activity
N-(3-chlorophenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure
The compound can be described by its chemical formula and structural features. The presence of a chlorophenyl group and a dimethylbenzofuran moiety suggests potential interactions with biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways related to inflammation or cancer.
Therapeutic Applications
Research indicates that compounds in this class may exhibit activities such as:
- Anticancer Activity : Some studies suggest that benzofuran derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The presence of specific functional groups may confer anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
Case Studies and Experimental Data
- Anticancer Studies : A study evaluated the anticancer potential of similar benzofuran derivatives. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting a promising avenue for further research .
- Enzyme Inhibition : Research on related compounds demonstrated effective inhibition of xanthine oxidase (XO), an enzyme linked to oxidative stress and inflammation. This inhibition was attributed to specific interactions between the compound and the enzyme's active site .
- ADMET Properties : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for understanding the pharmacokinetics of the compound. Preliminary data suggest favorable ADMET profiles for related benzofuran derivatives, indicating potential for therapeutic use .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-chlorophenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide, and how are intermediates characterized?
- Methodology : The compound is synthesized via multi-step protocols involving condensation and cyclization. For example, substituted acetamides are prepared by reacting 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol derivatives with chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Intermediates are purified via recrystallization or column chromatography and characterized using elemental analysis (±0.5% deviation), IR (amide C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR, and mass spectrometry (e.g., Waters MicroMass ZQ 2000) .
Q. How is structural confirmation achieved for this compound and its analogs?
- Methodology : X-ray crystallography is critical for unambiguous structural confirmation. For related acetamides, dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., N–H···O interactions) are analyzed to validate molecular geometry. Crystallographic data collection (e.g., Cu-Kα radiation, 100 K) and refinement (using SHELXL) provide precise bond lengths and angles .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodology : Initial screening involves in vitro assays for anticonvulsant or receptor-binding activity. For example, maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents are employed for anticonvulsant evaluation, with dose-response curves (ED₅₀ determination) and toxicity profiling (LD₅₀) .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-yielding steps in the preparation of this compound?
- Methodology : Microwave-assisted synthesis (e.g., 150 W, 80°C) reduces reaction times and improves yields compared to conventional heating. Solvent optimization (e.g., switching from DCM to THF) and catalyst screening (e.g., Pd/C for deprotection) enhance efficiency. For example, Boc deprotection using HCl gas in solid-state reactions achieves >95% yield .
Q. How should researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR shifts)?
- Methodology : Cross-validate using complementary techniques:
- NMR : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).
- XRD : Confirm spatial arrangement of substituents (e.g., dihedral angles between benzofuran and chlorophenyl groups) .
- Mass Spec : High-resolution MS (HRMS) resolves ambiguities in molecular ion peaks .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodology : Systematically modify substituents:
- Benzofuran ring : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to assess impact on receptor binding.
- Chlorophenyl group : Replace Cl with F or Br to study halogen-dependent bioactivity.
- Acetamide linker : Vary alkyl chain length (e.g., ethyl vs. methyl) to optimize pharmacokinetics. Biological data from MES/PTZ models or enzyme inhibition assays guide SAR refinement .
Q. How can computational modeling predict binding modes to biological targets (e.g., GABA receptors)?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structure coordinates (PDB ID) or homology models of targets. Key steps:
- Ligand preparation : Optimize 3D geometry of the compound using Gaussian09.
- Binding site analysis : Identify hydrophobic pockets (e.g., benzofuran interactions) and hydrogen-bonding residues.
- MD simulations : Run 100 ns trajectories (AMBER/CHARMM) to validate stability of predicted complexes .
Q. What advanced assays quantify in vivo pharmacokinetics and metabolite profiling?
- Methodology :
- Pharmacokinetics : Administer radiolabeled compound (¹⁴C) to rodents; measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability via LC-MS/MS.
- Metabolite ID : Use hepatic microsomes (human/rat) for in vitro incubation, followed by UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
